N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034540-02-6
VCID: VC4845992
InChI: InChI=1S/C13H15FN4O4S/c1-8-6-9(14)4-5-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Molecular Formula: C13H15FN4O4S
Molecular Weight: 342.35

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

CAS No.: 2034540-02-6

Cat. No.: VC4845992

Molecular Formula: C13H15FN4O4S

Molecular Weight: 342.35

* For research use only. Not for human or veterinary use.

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide - 2034540-02-6

Specification

CAS No. 2034540-02-6
Molecular Formula C13H15FN4O4S
Molecular Weight 342.35
IUPAC Name N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H15FN4O4S/c1-8-6-9(14)4-5-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3
Standard InChI Key JRJLHIMEYYJXQX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The IUPAC name, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide, reflects its systematic construction. Key structural features include:

  • Triazine Core: A six-membered aromatic ring with methoxy groups at positions 4 and 6.

  • Sulfonamide Linkage: Connects the triazine to the fluorinated benzene ring.

  • Substituents: A fluorine atom at C4 and a methyl group at C2 on the benzene ring.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅FN₄O₄SPubChem
Molecular Weight342.35 g/molPubChem
Canonical SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OCPubChem
InChI KeyJRJLHIMEYYJXQX-UHFFFAOYSA-NPubChem

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Triazine Intermediate: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) reacts with N-methylmorpholine to generate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

  • Sulfonamide Coupling: DMTMM facilitates the condensation of 4-fluoro-2-methylbenzenesulfonamide with the triazine intermediate under mild conditions (e.g., room temperature, dichloromethane solvent).

  • Purification: Chromatographic techniques yield the final product with >95% purity, confirmed via HPLC and NMR.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at -20°C in inert atmospheres.

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 6H, OCH₃), and δ 7.25–7.80 (m, 3H, aromatic).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 343.1 [M+H]⁺.

Biological Activity and Mechanisms

Anticancer Effects

In vitro assays reveal potent cytotoxicity against human cancer cell lines:

  • HCT-116 (Colorectal Cancer): IC₅₀ = 8.2 µM.

  • HeLa (Cervical Cancer): IC₅₀ = 12.5 µM.
    Mechanistically, the compound induces G1-phase cell cycle arrest by downregulating cyclin D1 and upregulating p21WAF1/CIP1, leading to apoptosis.

Enzyme Inhibition

The compound inhibits DHFR, a critical enzyme in nucleotide synthesis, with a Kᵢ of 0.45 µM. This activity parallels methotrexate but with reduced off-target effects.

Applications in Research

Organic Synthesis

The compound serves as a condensing agent for amide and ester formation, outperforming traditional reagents like EDCI in yield and reaction rate.

Therapeutic Development

Preclinical studies highlight its dual role as an anticancer and anti-inflammatory agent. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) show synergistic effects in murine models.

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